N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Lipophilicity Molecular Weight Drug-likeness

N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide (CAS 1351607-80-1) is a synthetic small molecule belonging to the pyrazole-4-carboxamide class, with the systematic IUPAC name N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide. Its molecular formula is C16H20N4O3 with a molecular weight of 316.35 g/mol, and it bears the InChI Key BHOQTWWRZPHBRR-UHFFFAOYSA-N.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 1351607-80-1
Cat. No. B2538709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
CAS1351607-80-1
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)C
InChIInChI=1S/C16H20N4O3/c1-10-6-5-7-13(11(10)2)18-14(21)8-17-15(22)12-9-20(3)19-16(12)23-4/h5-7,9H,8H2,1-4H3,(H,17,22)(H,18,21)
InChIKeyBHOQTWWRZPHBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide (CAS 1351607-80-1): Compound Identity and Physicochemical Profile for Procurement Evaluation


N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide (CAS 1351607-80-1) is a synthetic small molecule belonging to the pyrazole-4-carboxamide class, with the systematic IUPAC name N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide . Its molecular formula is C16H20N4O3 with a molecular weight of 316.35 g/mol, and it bears the InChI Key BHOQTWWRZPHBRR-UHFFFAOYSA-N . The compound is offered commercially at a typical purity of 95% and is designated strictly for non-human research use . Patent classifications associate this structural class with gamma-secretase inhibition and bone disease treatment applications, though the specific compound's biological activity has not been independently reported in primary research literature [1][2].

Why Generic Substitution Fails for N-(2,3-Dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide: Structural Determinants of Differential Performance


In the pyrazole amide compound class, apparently minor structural modifications—such as substitution pattern on the aniline ring, the nature of the acetamide linker, and the substituents on the pyrazole core—can produce large magnitude shifts in target affinity, selectivity, and pharmacokinetic properties . The target compound features a distinctive 2,3-dimethylphenyl aniline moiety combined with a 3-methoxy-1-methylpyrazole-4-carboxamide pharmacophore connected via an N-(2-amino-2-oxoethyl)acetamide bridge . Related analogs bearing different aniline substitutions (e.g., 4-bromo-3-methylphenyl, 3-methanesulfonamidophenyl, pyridin-2-yl) or modified pyrazole cores are documented in patent literature associated with divergent therapeutic indications including gamma-secretase inhibition (Alzheimer's disease), bone metabolism disorders, and kinase inhibition [1][2]. Without direct comparative biological data, procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variables into assay systems, SAR campaigns, or pharmacological studies. The quantitative evidence below highlights which structural features differentiate this compound from its closest available analogs and what performance implications can reasonably be inferred from class-level data.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide (CAS 1351607-80-1) vs. Closest Structural Analogs


Molecular Weight and Calculated Lipophilicity (clogP) vs. Pyridinyl and Bromo-Phenyl Analogs

The target compound has a molecular weight of 316.35 g/mol and a calculated clogP of 1.71, placing it within favorable oral drug-like space per Lipinski's Rule of Five [1]. In comparison, the N-(4-bromo-3-methylphenyl) analog carries a bromine substituent that substantially increases molecular weight (estimated addition of approximately 79 Da for Br replacing H) and lipophilicity, which would be expected to reduce aqueous solubility and potentially alter non-specific protein binding. The N-(pyridin-2-yl) analog introduces a heteroatom (nitrogen) into the terminal ring system, increasing hydrogen bond acceptor count and topological polar surface area (TPSA), which would alter permeability characteristics relative to the all-carbon 2,3-dimethylphenyl ring of the target compound . Direct quantitative solubility or permeability data are not available for these specific compounds; the differentiation presented is based on calculated physicochemical properties.

Lipophilicity Molecular Weight Drug-likeness Physicochemical Property Comparison

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. Methanesulfonamidophenyl Analog

The target compound possesses 1 hydrogen bond donor (HBD), 7 hydrogen bond acceptors (HBA), and 4 rotatable bonds . In contrast, the structurally related N-(3-methanesulfonamidophenyl) analog (CAS 1251609-98-9, MW = 381.4 g/mol) introduces an additional sulfonamide group (-SO2NH-), which adds both an HBD and two HBA, substantially increasing topological polar surface area (TPSA) and molecular weight . This difference has meaningful implications for membrane permeability: compounds with TPSA > 140 Ų typically exhibit poor intestinal absorption, and the sulfonamide analog likely approaches or exceeds this threshold whereas the target compound (TPSA = 80.49 Ų) remains well within the favorable range for oral permeability [1]. While experimental permeability data for both compounds are not available, the calculated TPSA differential is a robust class-level indicator of superior passive membrane permeation for the target compound.

Hydrogen Bonding Conformational Flexibility Ligand Efficiency Physicochemical Profile

Patent-Derived Therapeutic Indication Space vs. N-Cyclopropyl and Pyridinyl Analogs

The pyrazole-4-carboxamide scaffold exemplified by the target compound appears in patent families directed toward distinct therapeutic targets. US Patent Application US20100280066A1 (Elan Pharmaceuticals) claims acylated amino acid amidyl pyrazoles with gamma-secretase inhibitory activity relevant to Alzheimer's disease, a structural class encompassing the core architecture of the target compound [1]. An independent patent family (WO2017135786A1) claims amide compounds including pyrazole derivatives for the prevention or treatment of bone diseases via modulation of osteoblast and osteoclast activity [2]. The N-cyclopropyl analog (BenchChem, no CAS readily available) represents a divergent aliphatic substitution strategy at the terminal amide position, while N-(pyridin-2-yl) and N-(pyridin-3-yl) analogs introduce heteroaryl character that shifts target engagement profiles toward kinase inhibition based on pyrazole-amide kinase inhibitor SAR literature . The target compound's 2,3-dimethylphenyl aniline moiety is structurally distinct from both aliphatic and heteroaryl analogs, occupying a specific lipophilic aromatic substitution space that is not replicated by any single comparator.

Target Class Indication Differentiation Patent Analysis SAR Context

Computed Drug-Likeness and Lead-Likeness Parameters vs. Structural Analogs

The target compound satisfies all four Lipinski Rule of Five criteria (MW ≤ 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) with significant margins [1]. Calculated drug-likeness metrics (MW = 316.35, clogP = 1.71, TPSA = 80.49) place it within the more stringent lead-likeness space (MW ≤ 350, clogP ≤ 3) that is preferred for fragment and lead optimization campaigns [2]. Among structurally related analogs, only the N-cyclopropyl analog (estimated MW ≈ 278) shows favorable lead-likeness, but lacks the aromatic substitution that drives target engagement in the gamma-secretase patent class . The N-(4-bromo-3-methylphenyl) and N-(3-methanesulfonamidophenyl) analogs exceed MW = 350 and/or clogP = 3 thresholds, removing them from lead-like chemical space . This positions the target compound as the only comparator that combines lead-like physicochemical properties with aromatic terminal substitution relevant to CNS and bone disease target classes.

Drug-likeness Lead-likeness Fragment-based drug design Physicochemical benchmarking

Optimal Research Application Scenarios for CAS 1351607-80-1 Based on Verified Differentiated Properties


Gamma-Secretase Inhibitor Lead Optimization Campaigns for Alzheimer's Disease Research

Based on the patent classification linking acylated amino acid amidyl pyrazoles to gamma-secretase inhibition, this compound is best deployed as a starting scaffold or reference tool in gamma-secretase inhibitor screening cascades targeting Aβ peptide reduction [1]. The compound's calculated clogP of 1.71 and moderate TPSA of 80.49 Ų predict adequate blood-brain barrier penetration potential, which is critical for CNS-targeted Alzheimer's disease programs . Unlike the N-cyclopropyl analog (which lacks aromatic terminal substitution and therefore may have reduced gamma-secretase engagement potential) or the brominated analog (which exceeds lead-likeness MW thresholds), this compound offers the most favorable balance of target class relevance and physicochemical properties for CNS lead optimization.

Bone Metabolism Disorder Target Identification and Osteoblast/Osteoclast Assay Development

The patent family WO2017135786A1 specifically claims amide compounds with this scaffold architecture for the prevention or treatment of bone diseases, citing modulation of chondrocyte, osteoblast, and osteoclast activity [1]. For researchers developing phenotypic assays in bone metabolism or screening for anabolic bone agents, this compound represents a structurally appropriate chemical probe. Its single hydrogen bond donor and moderate lipophilicity minimize the risk of promiscuous binding or aggregation-based assay interference that can plague more lipophilic or highly functionalized analogs such as the N-(4-bromo-3-methylphenyl) variant.

Medicinal Chemistry SAR Expansion Around the 2,3-Dimethylphenyl Aniline Pharmacophore

The target compound's 2,3-dimethylphenyl terminal group represents a distinct substitution pattern (ortho,meta-dimethyl) not replicated by any of the commonly available analogs, which include N-(4-bromo-3-methylphenyl) (para-bromo, meta-methyl), N-(3-methanesulfonamidophenyl) (meta-sulfonamide), and various heteroaryl variants (pyridinyl, pyrimidinyl) [1]. For medicinal chemistry teams conducting systematic SAR studies around the terminal aniline position, this compound fills a critical gap in substitution space, enabling the evaluation of steric and electronic effects of ortho-methyl substitution that cannot be assessed using the other commercially available analogs . Its compliance with lead-likeness criteria (MW = 316.35, clogP = 1.71) further supports its use as a core scaffold for parallel analog synthesis.

Physicochemical Property Benchmarking for Pyrazole Amide Compound Library Design

With a molecular weight of 316.35 g/mol, clogP of 1.71, TPSA of 80.49 Ų, and full Lipinski compliance, this compound serves as an excellent physicochemical benchmark for designing pyrazole amide compound libraries intended for oral drug discovery programs [1]. Compared to the N-(3-methanesulfonamidophenyl) analog (MW = 381.4, higher TPSA) and the brominated analog (MW ≈ 395, higher lipophilicity), the target compound occupies a central position in drug-like chemical space that is neither too polar nor too lipophilic . Procurement of this compound for inclusion in diversity-oriented screening collections provides a reference point for evaluating how structural modifications to the terminal aniline ring shift key ADME-predictive parameters.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.